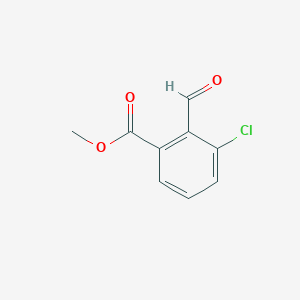

Methyl 3-chloro-2-formylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

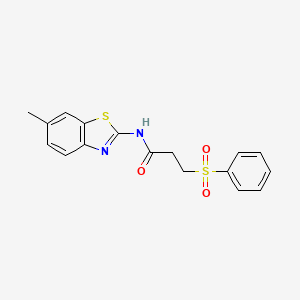

“Methyl 3-chloro-2-formylbenzoate” is a chemical compound. It is also known as "methyl 2-chloro-3-formylbenzoate" . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-2-formylbenzoate” can be represented by the InChI code1S/C9H7ClO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 . This indicates that the compound has a molecular weight of 198.61 . Physical And Chemical Properties Analysis

“Methyl 3-chloro-2-formylbenzoate” is a powder in physical form . It has a molecular weight of 198.61 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Methyl 3-chloro-2-formylbenzoate is used in synthesizing phthalide-fused indoline derivatives. An example includes the synthesis of 3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl] isobenzofuran-1(3H)-one, characterized by X-ray crystallography and showing selectivity and sensitivity for Sn2+ cations (Wong et al., 2018).

Novel Reaction Pathways

Research has focused on developing new tandem processes involving methyl 3-chloro-2-formylbenzoate for efficient synthesis of functionalized phthalides, essential in synthesizing quinone skeletons (Sakulsombat et al., 2010).

Metal Complexes and Cytotoxicity

Triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized using methyl 3-chloro-2-formylbenzoate, have shown potential as potent anticancer agents, particularly against cervical cancer cells. These compounds induce apoptosis via reactive oxygen species and arrest the cell cycle in the G1 and G2/M phases (Basu Baul et al., 2017).

Multicomponent Reactions for Heterocyclic Compounds

The compound has been used in multicomponent reactions, leading to the synthesis of heterocyclic compounds potentially significant in biological activities. These processes allow the creation of complex molecular structures under mild conditions (Lei et al., 2016).

Synthesis of Agricultural Chemicals

It is used as a precursor in synthesizing agricultural chemicals, such as chlorantraniliprole, a product derived through a series of reactions starting from 3-methyl-2-nitrobenzoic acid, demonstrating its versatility in chemical synthesis (Yi-fen et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-chloro-2-formylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQBNOPRRNIKKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-2-formylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)

![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2372919.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2372920.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B2372922.png)

![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)

![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)